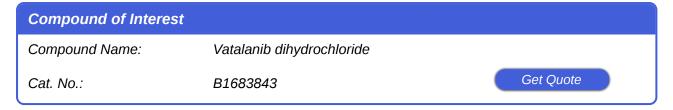


Vatalanib: A Preclinical Technical Guide to an Oral Angiogenesis Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule protein kinase inhibitor designed to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][2] Developed by Novartis and Bayer Schering, it belongs to the anilinophthalazine chemical class.[1][3] The primary mechanism of action for Vatalanib is the potent and selective inhibition of the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3][4]

By binding to the protein kinase domains, Vatalanib blocks the VEGF-induced autophosphorylation of these receptors, a crucial step in the activation of downstream signaling pathways.[5][6] This blockade disrupts the pro-angiogenic signals mediated by VEGF, leading to the inhibition of endothelial cell proliferation, migration, and survival.[7] While it targets all VEGFRs, it is most selective for VEGFR-2.[1] In addition to its potent activity against VEGFRs, Vatalanib also inhibits other related receptor tyrosine kinases at submicromolar concentrations, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, which are also implicated in tumor progression and angiogenesis.[2][3][4][8]

Signaling Pathway Inhibition by Vatalanib

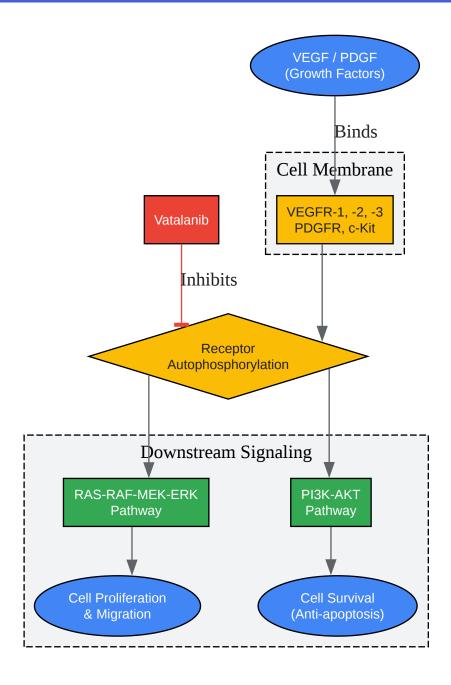


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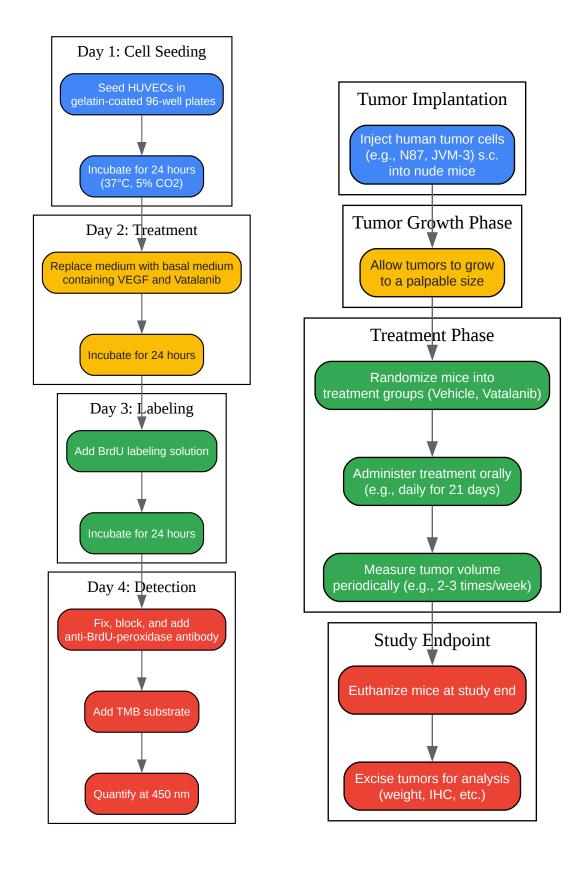
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Vatalanib exerts its anti-angiogenic effect by directly interfering with the VEGF signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domain. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that promote endothelial cell growth, survival, and migration. Vatalanib, by occupying the ATP-binding pocket of the VEGFR kinase domain, prevents this initial phosphorylation step, effectively shutting down the entire signaling cascade. This leads to the inhibition of downstream effectors like the ERK pathway and downregulation of anti-apoptotic proteins such as XIAP and Mcl-1.[6][9]









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